4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate
Overview
Description
4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain relief and addiction. When this compound binds to the μ-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins and endorphins. These endogenous opioids bind to the same receptor and further activate the signaling pathway, resulting in pain relief and a feeling of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of the μ-opioid receptor. This compound has been shown to induce analgesia and reduce the perception of pain in animal models. Additionally, this compound has been shown to produce a dose-dependent increase in locomotor activity, which is indicative of its potential for abuse and addiction. This compound has also been shown to have anticancer effects, as it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate in lab experiments is its high selectivity for the μ-opioid receptor, which allows for more precise studies of the receptor's function. Additionally, this compound can be modified to yield compounds with improved selectivity and potency, which can be useful in drug discovery. One limitation of using this compound in lab experiments is its potential for abuse and addiction, which can complicate the interpretation of results and raise ethical concerns.
Future Directions
There are several future directions for the study of 4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to develop more selective and potent compounds based on the structure of this compound, which could have applications in pain management and drug discovery. Additionally, the potential for abuse and addiction associated with this compound highlights the need for further research into its mechanisms of action and potential for abuse liability.
Scientific Research Applications
4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective agonist for the μ-opioid receptor, which is involved in pain relief and addiction. This compound has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been used as a tool for drug discovery, as it can be modified to yield compounds with improved selectivity and potency.
properties
IUPAC Name |
(2-methoxyphenyl)-(4-morpholin-4-ylpiperidin-1-yl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.C2H2O4/c1-21-16-5-3-2-4-15(16)17(20)19-8-6-14(7-9-19)18-10-12-22-13-11-18;3-1(4)2(5)6/h2-5,14H,6-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHDTWLOYNAUQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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